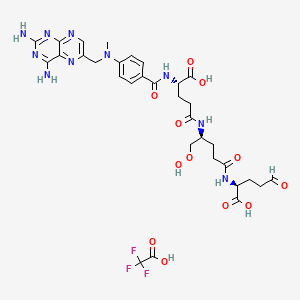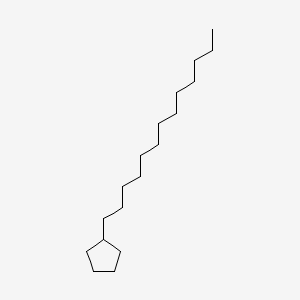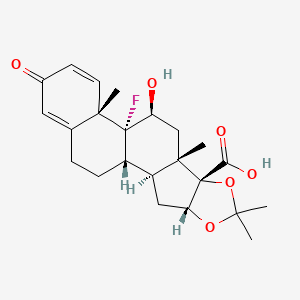
Triamcinolone C17 Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triamcinolone C17 Carboxylic Acid is a degradation product of triamcinolone acetonide, a synthetic corticosteroid used in various medical applications. This compound is formed through oxidative degradation, primarily occurring at the 17-side chain of the corticosteroid molecule . This compound is of interest due to its role in the stability and efficacy of corticosteroid formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triamcinolone C17 Carboxylic Acid is typically formed as a secondary degradation product of triamcinolone acetonide. The degradation process involves the oxidation of triamcinolone acetonide in the presence of molecular oxygen and trace metals . The reaction conditions often include an alkaline environment, which facilitates the formation of the carboxylic acid group at the C17 position .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for improving the stability of triamcinolone acetonide formulations. The addition of stabilizing agents, such as sodium metabisulfite, can help mitigate the degradation process .
Analyse Des Réactions Chimiques
Types of Reactions: Triamcinolone C17 Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from triamcinolone acetonide.
Reduction: Potential reduction reactions to convert the carboxylic acid back to its aldehyde form.
Substitution: Possible substitution reactions involving the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen (O2) and trace metals (e.g., iron or copper salts) in an alkaline environment.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can react with the carboxylic acid group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of this compound from triamcinolone acetonide.
Reduction: Conversion of the carboxylic acid to the corresponding aldehyde or alcohol.
Substitution: Formation of esters or amides from the carboxylic acid group.
Applications De Recherche Scientifique
Triamcinolone C17 Carboxylic Acid has several scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of corticosteroids.
Biology: Investigating the metabolic pathways and biotransformation of corticosteroids in biological systems.
Medicine: Understanding the stability of corticosteroid formulations to improve their efficacy and shelf life.
Mécanisme D'action
The mechanism of action of triamcinolone C17 Carboxylic Acid is primarily related to its formation as a degradation product. The oxidative degradation of triamcinolone acetonide involves the interaction of molecular oxygen with the 17-side chain, catalyzed by trace metals . This process leads to the formation of the carboxylic acid group at the C17 position, which can further undergo various chemical reactions .
Comparaison Avec Des Composés Similaires
Triamcinolone C17 Carboxylic Acid can be compared with other similar compounds, such as:
Hydrocortisone C17 Carboxylic Acid: Another degradation product formed through similar oxidative processes.
Flurandrenolide C17 Carboxylic Acid: Formed through oxidative degradation of flurandrenolide.
Uniqueness: this compound is unique due to its specific formation pathway from triamcinolone acetonide and its role in the stability of corticosteroid formulations . Understanding its formation and reactions is crucial for improving the efficacy and shelf life of corticosteroid-based pharmaceuticals.
Propriétés
Formule moléculaire |
C23H29FO6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H29FO6/c1-19(2)29-17-10-15-14-6-5-12-9-13(25)7-8-20(12,3)22(14,24)16(26)11-21(15,4)23(17,30-19)18(27)28/h7-9,14-17,26H,5-6,10-11H2,1-4H3,(H,27,28)/t14-,15-,16-,17+,20-,21-,22-,23-/m0/s1 |
Clé InChI |
LIMGICFXHVUYQP-VVIPXABMSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


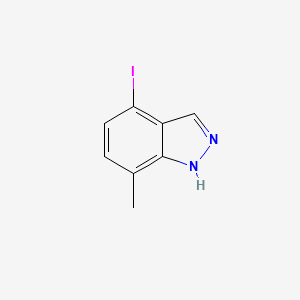
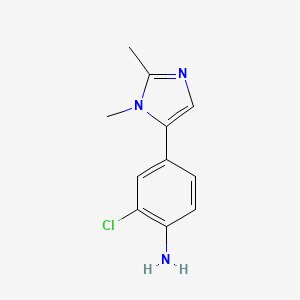

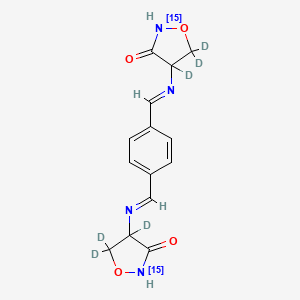
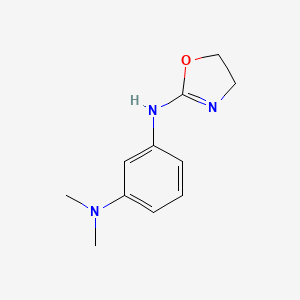

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)

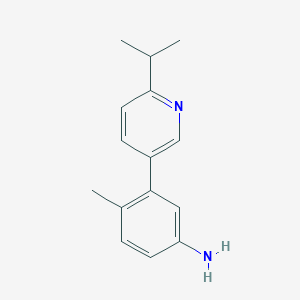
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
